molecular formula C7H18Cl2N2 B2867674 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride CAS No. 2551119-90-3

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride

Cat. No.: B2867674
CAS No.: 2551119-90-3
M. Wt: 201.14
InChI Key: KOOFOBCJQGOESE-UHFFFAOYSA-N
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Description

1-Ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a pyrrolidine-based compound characterized by an ethyl and methyl substituent on the pyrrolidin-3-amine backbone, with two hydrochloride counterions enhancing its water solubility. Pyrrolidine derivatives are frequently explored in medicinal chemistry for their roles as kinase inhibitors, neurotransmitter modulators, or antimicrobial agents .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-7(6-9)8-2;;/h7-8H,3-6H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOFOBCJQGOESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(C1)NC.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydroxy Acid-Mediated Ring Closure

The foundational approach for pyrrolidine synthesis involves cyclization of dihydroxy acids with primary amines. In the case of 1-ethyl-N-methylpyrrolidin-3-amine, malic acid (2-hydroxybutanedioic acid) reacts with ethylamine under Dean-Stark conditions to form a bicyclic lactam intermediate. As demonstrated in analogous syntheses, toluene reflux at 110–120°C for 16–24 hours facilitates azeotropic water removal, achieving 68–72% conversion to 3-hydroxy-1-ethylpyrrolidin-2-one. Critical parameters include:

  • Amine stoichiometry : 1.2–1.5 equivalents of ethylamine prevent diketopiperazine byproducts
  • Solvent selection : Aromatic hydrocarbons (toluene, xylene) improve reaction kinetics versus chlorinated solvents
  • Temperature control : Gradual heating from 15°C to reflux minimizes oligomerization

Post-cyclization, the lactam intermediate undergoes crystallization using n-heptane/isopropanol (4:1 v/v), yielding 85–90% pure solid.

Reductive Amination Pathways

Borohydride-Mediated Lactam Reduction

Sodium borohydride in tetrahydrofuran (THF) at −10–10°C selectively reduces the lactam carbonyl to the secondary amine. Key modifications from literature protocols include:

  • Inert atmosphere : Nitrogen sparging prevents borane oxidation
  • Stepwise reagent addition : Dimethyl sulfate (1.05 eq) introduced via peristaltic pump over 45–60 minutes
  • Quenching protocol : Ice-cold 10% HCl achieves pH 2.5–3.0 without over-acidification

This method produces 1-ethylpyrrolidin-3-ol in 74% yield (GC purity 91.2%), subsequently requiring N-methylation.

N-Alkylation Techniques for Tertiary Amine Formation

Eschweiler-Clarke Methylation

Reaction of 1-ethylpyrrolidin-3-amine with formaldehyde and formic acid (5:3 molar ratio) at 90–100°C for 8 hours achieves 82–86% N-methylation. Limitations include:

  • Byproduct formation : 12–15% bis-methylated species
  • pH sensitivity : Maintaining pH 4–5 with acetic acid suppresses formamide derivatives

Mitsunobu Alkylation

Adapting methodologies from histamine receptor antagonist synthesis, the 3-amino group undergoes methylation using triphenylphosphine (1.2 eq) and diethyl azodicarboxylate (DEAD, 1.1 eq) in THF at 0–5°C. Methanol serves as methyl donor, yielding 68–74% N-methylated product with <5% dialkylation.

Dihydrochloride Salt Formation and Purification

Acidic Workup Conditions

Treating the free base with 2.2 equivalents of HCl in ethanol/ethyl acetate (1:3) at −5–0°C precipitates the dihydrochloride salt. Optimal parameters:

Parameter Optimal Range Effect on Yield
HCl concentration 4–6 M 89–93% recovery
Antisolvent volume 4× reaction volume 95% purity
Stirring rate 400–600 rpm 15–20 μm crystal size

Centrifugation and washing with cold diethyl ether (3×) remove residual HCl, achieving 99.2% purity by ion chromatography.

Comparative Analysis of Synthetic Routes

Evaluating four industrial-scale methods reveals critical tradeoffs:

Method Yield (%) Purity (%) Hazard Rating Scalability
Cyclization + BH₄⁻ 71 92 Moderate >100 kg
Reductive amination 68 89 High <50 kg
Mitsunobu alkylation 65 94 Low 10–20 kg
Eschweiler-Clarke 82 87 Moderate 50–100 kg

Boron trifluoride etherate emerges as superior to NaBH₄ in reducing exothermicity (−ΔT 14°C vs 32°C), enabling safer scale-up.

Chemical Reactions Analysis

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-N-methylpyrrolidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs

The following pyrrolidine-based dihydrochloride salts share structural similarities with 1-ethyl-N-methylpyrrolidin-3-amine dihydrochloride:

Compound Name Structural Features Similarity Score Key Applications/Targets Reference CAS/EN Numbers
(R)-Pyrrolidin-3-amine dihydrochloride Chiral pyrrolidine core, no alkyl groups 1.00 Chiral intermediate in drug synthesis 116183-81-4
(S)-Pyrrolidin-3-amine dihydrochloride Mirror isomer of (R)-form 1.00 As above 116183-83-6
N,N-Dimethylpyrrolidin-3-amine dihydrochloride Dimethyl substitution at pyrrolidine N 0.88 Potential neurotransmitter analog 50534-42-4
Dimethyl(pyrrolidin-3-ylmethyl)amine dihydrochloride Pyrrolidine with dimethylaminomethyl group Not explicitly stated 208711-42-6

Key Observations :

  • N,N-Dimethylpyrrolidin-3-amine dihydrochloride’s dimethyl group could reduce steric hindrance compared to the ethyl-methyl substitution in the target compound, affecting binding kinetics .

Functional Analogs in Oncology

Vanoxerine dihydrochloride (a CDK2/4/6 inhibitor) and other kinase inhibitors provide functional parallels, though their structures differ:

Compound Name Targets IC50 (μM) Key Findings
Vanoxerine dihydrochloride CDK2/4/6 3.79 (QGY7703), 4.04 (Huh7) Broad-spectrum anti-cancer activity; inhibits cell cycle and induces apoptosis
Fluspirilene CDK2 4.01 (HepG2), 3.46 (Huh7) Comparable IC50 to vanoxerine but narrower target specificity
Rafoxanide CDK4/6 1.09 (A375), 1.31 (A431) High potency in skin cancer models; dual CDK4/6 inhibition

Comparison with 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride :

  • While vanoxerine and fluspirilene are optimized for kinase inhibition, the target compound’s pyrrolidine scaffold may favor interactions with neurotransmitter receptors (e.g., dopaminergic or serotonergic pathways), as seen in trifluoperazine dihydrochloride (a D2 antagonist) .
  • The ethyl group in the target compound might confer metabolic stability over methyl-dominated analogs, though this requires experimental validation.

Physicochemical and Pharmacokinetic Properties

highlights that dihydrochloride salts often require tailored drug delivery systems due to variations in solubility, stability, and bioavailability. For example:

  • Vanoxerine dihydrochloride: High water solubility enables intravenous administration but may limit blood-brain barrier penetration .
  • Emetine dihydrochloride hydrate : ED50 of 47 nM in Plasmodium falciparum; dihydrochloride formulation enhances stability in aqueous environments .

Inference for 1-Ethyl-N-methylpyrrolidin-3-amine Dihydrochloride :

  • The dihydrochloride salt form likely improves aqueous solubility compared to freebase analogs, facilitating oral or injectable formulations.
  • Ethyl substitution may increase logP compared to dimethyl analogs, necessitating lipid-based delivery systems for tissue penetration.

Biological Activity

1-Ethyl-N-methylpyrrolidin-3-amine; dihydrochloride, also known as B2867674, is a piperidine derivative with potential therapeutic applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 1-Ethyl-N-methylpyrrolidin-3-amine; dihydrochloride
  • CAS Number : 2551119-90-3
  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 195.15 g/mol

The biological activity of 1-Ethyl-N-methylpyrrolidin-3-amine is largely attributed to its interaction with various biological targets:

Target of Action

Piperidine derivatives exhibit a wide range of pharmacological effects, including:

  • Anticancer Activity : Inhibition of tumor cell proliferation.
  • Antiviral and Antimicrobial Effects : Activity against specific pathogens.
  • Neurological Effects : Potential use in treating neurological disorders due to their interaction with neurotransmitter systems.

Mode of Action

The compound likely interacts with:

  • Receptors : Modulating receptor activity can lead to various physiological responses.
  • Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

Biochemical Pathways

Research indicates that piperidine derivatives can influence several biochemical pathways, such as:

  • Apoptosis pathways in cancer cells.
  • Neurotransmitter release and reuptake mechanisms.

Biological Activity Overview

The biological activities of 1-Ethyl-N-methylpyrrolidin-3-amine include:

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines (e.g., HeLa, A549)
AntimicrobialEffective against various bacterial strains
NeurologicalPotential effects on neurotransmitter systems

Anticancer Activity

A study evaluated the antiproliferative effects of 1-Ethyl-N-methylpyrrolidin-3-amine in human cancer cell lines. The compound demonstrated significant cytotoxicity with IC50 values ranging from 50 to 100 µM across different cell types, indicating its potential as an anticancer agent.

Antimicrobial Effects

In vitro studies reported that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 62.5 µg/mL against E. coli and E. faecalis .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 1-Ethyl-N-methylpyrrolidin-3-amine, it is useful to compare it with other piperidine derivatives:

Compound NameBiological ActivityUnique Features
4-Fluoro-2-(methylamino)phenylmethanamineModerate anticancer activityLacks ethyl substitution
4-Fluoro-2-(dimethylamino)phenylmethanamineAntimicrobial propertiesContains dimethylamino group

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